Wikstrol A

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H22O10 |

|---|---|

Molecular Weight |

542.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-27(38)24-20(35)9-17(33)10-23(24)39-29(26)14-3-7-16(32)8-4-14/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1 |

InChI Key |

SRCSHETVEHQXLC-RBISFHTESA-N |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Wikstrol A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

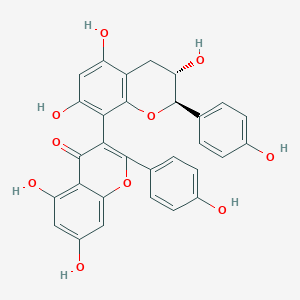

Wikstrol A is a naturally occurring biflavonoid isolated from the roots of Wikstroemia indica. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and reported biological activities. Detailed experimental protocols for its isolation and structure elucidation are presented, based on available literature. Quantitative data on its bioactivities are summarized, and a logical workflow for its discovery is visualized. This guide is intended to serve as a technical resource for researchers interested in the potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a complex biflavonoid characterized by a linkage between a flavan and a flavone moiety. Its systematic IUPAC name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₂₂O₁₀ |

| Molecular Weight | 542.5 g/mol |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one[1] |

| SMILES | C1--INVALID-LINK--O)O)C5=CC=C(C=C5)O)O)O)C6=CC=C(C=C6)O)O[1] |

| InChI | InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)28-22(37)11-18-19(34)12-21(36)25(30(18)40-28)26-27(38)24-20(35)9-17(33)10-23(24)39-29(26)14-3-7-16(32)8-4-14/h1-10,12,22,28,31-37H,11H2/t22-,28+/m0/s1[1] |

| InChIKey | SRCSHETVEHQXLC-RBISFHTESA-N[1] |

| CAS Number | 159736-35-3[2] |

| PubChem CID | 5481857[1] |

Biological Activity

This compound has been evaluated for a range of biological activities, demonstrating potential as an antifungal, antimitotic, and anti-HIV-1 agent. The quantitative data from these studies are summarized below.

| Activity | Assay | Target Organism/System | Result (IC₅₀ / MMDC) | Reference |

| Antifungal | Morphological Deformation Assay | Pyricularia oryzae mycelia | 70.1 ± 2.4 µM (MMDC) | [2] |

| Antimitotic | Microtubule Polymerization Inhibition | In vitro | 131 ± 3 µM (IC₅₀) | [2] |

| Anti-HIV-1 | Anti-HIV-1 Activity Assay | HIV-1 | 67.8 µM (IC₅₀) | [2] |

Experimental Protocols

The following protocols are based on the methods described in the original isolation and subsequent synthetic studies of this compound.

Isolation of this compound from Wikstroemia indica

The isolation of this compound was guided by bioassay against Pyricularia oryzae.

-

Extraction: The dried and powdered roots of Wikstroemia indica are extracted with a suitable organic solvent, such as 95% ethanol, under reflux. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.

-

Chromatographic Separation: The bioactive fraction (typically the EtOAc or n-BuOH fraction for flavonoids) is subjected to repeated column chromatography.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient solvent system, such as chloroform-methanol, to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Further purification of the active sub-fractions is performed on a Sephadex LH-20 column, often with a solvent system like chloroform-methanol (1:1), to remove smaller impurities.

-

Preparative Thin-Layer Chromatography (TLC): Final purification of this compound can be achieved using preparative TLC with a solvent system such as chloroform-methanol (85:15). The band corresponding to this compound is scraped and eluted with a suitable solvent.

-

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the number and chemical environment of protons in the molecule, including coupling constants that reveal connectivity.

-

¹³C-NMR: Determines the number and types of carbon atoms present.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting the different fragments of the molecule.

-

-

-

Circular Dichroism (CD) Spectroscopy: Used to determine the stereochemistry of the chiral centers in the molecule by comparing the experimental CD spectrum with that of known compounds or calculated spectra.

-

Single-Crystal X-ray Analysis: The structure of a key intermediate in the total synthesis of this compound was confirmed by single-crystal X-ray analysis of its derivative, providing definitive evidence for the relative and absolute stereochemistry.

Logical Workflow for Discovery and Characterization

The following diagram illustrates the general workflow from the natural source to the characterization and biological evaluation of this compound.

Caption: Isolation and Characterization Workflow of this compound.

Conclusion

This compound is a biflavonoid with a well-defined chemical structure and demonstrated in vitro biological activities. This technical guide provides a consolidated resource for researchers, summarizing its chemical properties, biological data, and the experimental methodologies for its study. Further investigation into the specific molecular mechanisms of its anti-HIV-1 activity and its potential for in vivo efficacy is warranted.

References

Unveiling Wikstromol A: A Technical Guide to its Natural Sources and Isolation

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the natural sources and isolation protocols for Wikstromol A, a lignan with significant biological activity, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth overview of the plant origins of this valuable compound and the methodologies for its extraction and purification.

Principal Natural Sources of Wikstromol A

Wikstromol A has been primarily isolated from various species of the genus Wikstroemia, belonging to the Thymelaeaceae family. The key plant sources identified in scientific literature include:

In addition to the Wikstroemia genus, the lignan (-)-Wikstromol has also been reported to be present in sesame (Sesamum orientale)[4]. The genus Daphne, which is closely related to Wikstroemia within the Thymelaeaceae family, is also a potential, though less documented, source of similar lignans.[5][6]

Isolation and Purification of Wikstromol A: A Detailed Protocol

The isolation of Wikstromol A from its natural sources typically involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on successful isolations reported in peer-reviewed studies.

Extraction of Plant Material

The initial step involves the extraction of bioactive compounds from the dried and powdered plant material.

Table 1: Extraction Parameters for Wikstromol A Isolation

| Parameter | Description |

| Plant Material | Aerial parts (e.g., leaves and stems) of Wikstroemia species. |

| Solvent | Methanol (MeOH) or Ethanol (EtOH).[1][2] |

| Method | Maceration or ultrasonication followed by soaking.[2] |

| Ratio (Plant:Solvent) | Typically 1:10 (w/v) or as described in specific studies.[2] |

| Duration | Varies from hours to days, depending on the method.[2] |

| Temperature | Room temperature or slightly elevated (e.g., 40°C) for concentration.[2] |

The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Solvent Partitioning

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in the preliminary fractionation of the extract.

Table 2: Solvent Partitioning Scheme

| Step | Solvent System | Fraction Obtained |

| 1 | Water and Hexane | Hexane fraction (non-polar compounds) |

| 2 | Aqueous residue and Chloroform (CHCl₃) | Chloroform fraction (medium-polarity compounds) |

| 3 | Aqueous residue and Ethyl Acetate (EtOAc) | Ethyl Acetate fraction (polar compounds) |

| 4 | Aqueous residue and n-Butanol (n-BuOH) | n-Butanol fraction (highly polar compounds) |

Wikstromol A, being a moderately polar lignan, is typically expected to be enriched in the Chloroform and Ethyl Acetate fractions.

Chromatographic Purification

The fractions enriched with Wikstromol A are further purified using various chromatographic techniques.

Table 3: Chromatographic Methods for Wikstromol A Purification

| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| Column Chromatography | Silica gel | Gradient of Hexane-EtOAc or CHCl₃-MeOH | Initial separation of the enriched fraction. |

| Sephadex LH-20 | Sephadex LH-20 | Methanol | Size exclusion chromatography to remove pigments and other impurities. |

| Preparative HPLC | C18 reverse-phase column | Gradient of Acetonitrile-Water or Methanol-Water | Final purification to obtain high-purity Wikstromol A. |

The purity of the isolated Wikstromol A is typically assessed by High-Performance Liquid Chromatography (HPLC) and its structure is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflows and Diagrams

To visually represent the isolation process, the following diagrams have been generated using the DOT language.

Caption: General workflow for the isolation of Wikstromol A.

Caption: Detailed solvent partitioning scheme for fractionation.

This guide serves as a foundational resource for the scientific community, providing a clear and concise overview of the natural sourcing and isolation of Wikstromol A. The presented methodologies and workflows are intended to facilitate further research and development of this promising natural product.

References

- 1. Isolation, Characterization, and Anti-Allergic Evaluation of Phytochemicals from Wikstroemia trichotoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of (-)-wikstromol using a new approach via malic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ITIS - Report: Wikstroemia uva-ursi [itis.gov]

- 4. Wikstromol, antitumor lignan from Wikstroemia foetida var. oahuensis Gray and Wikstroemia uva-ursi Gray (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Native Plants Hawaii - Viewing Plant : Wikstroemia uva-ursi [nativeplants.hawaii.edu]

- 6. researchgate.net [researchgate.net]

Biosynthesis of Wikstrol A in Wikstroemia indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wikstrol A, a lignan isolated from Wikstroemia indica, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of lignan biosynthesis in plants. While specific enzymatic and quantitative data for the this compound pathway in W. indica remain to be fully elucidated, this document outlines the likely sequence of reactions, key enzyme classes involved, and standard experimental protocols for pathway investigation. This guide serves as a foundational resource for researchers dedicated to advancing the understanding and application of this promising natural product.

Introduction

Wikstroemia indica (L.) C.A. Mey. is a plant belonging to the Thymelaeaceae family, which is utilized in traditional medicine and is a rich source of various bioactive secondary metabolites, including lignans, flavonoids, and coumarins.[1] Among the diverse compounds isolated from this plant, this compound, a lignan, has been noted for its biological activities. Lignans are a large class of polyphenolic compounds derived from the phenylpropanoid pathway and are characterized by the coupling of two C6-C3 (phenylpropanoid) units.[2] The elucidation of the biosynthetic pathway of this compound is a critical step towards its sustainable production through metabolic engineering or synthetic biology approaches.

This guide will detail the probable biosynthetic route to this compound based on the well-characterized general lignan biosynthesis pathway. It will cover the precursor molecules, the key enzymatic steps, and the classes of enzymes expected to be involved. Furthermore, this document provides an overview of the experimental methodologies typically employed in the study of lignan biosynthesis, which can be adapted for the specific investigation of this compound in W. indica.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of lignans is initiated from the general phenylpropanoid pathway, which produces monolignols, the primary building blocks for both lignans and lignin. The core of lignan biosynthesis involves the oxidative coupling of two monolignol units.

The Phenylpropanoid Pathway: Synthesis of Monolignols

The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce various phenylpropanoid compounds. The key steps leading to the synthesis of coniferyl alcohol, the most common precursor for lignans, are:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Lignan-Specific Biosynthetic Pathway

The dedicated lignan pathway begins with the dimerization of two coniferyl alcohol molecules. This process is tightly controlled to ensure the correct stereochemistry of the resulting lignan backbone.

-

Oxidative Coupling and the Role of Dirigent Proteins: The first committed step is the stereospecific coupling of two coniferyl alcohol radicals to form pinoresinol. This reaction is catalyzed by a one-electron oxidase, such as a laccase, and is directed by a dirigent protein (DIR) .[3][4][5] The dirigent protein is a non-catalytic scaffolding protein that orients the two monolignol radicals in a specific manner, leading to the formation of a particular stereoisomer (either (+)- or (-)-pinoresinol).[3][4] In the absence of a dirigent protein, a racemic mixture of products is typically formed.[4]

-

Reductive Steps Catalyzed by Pinoresinol-Lariciresinol Reductases (PLRs): Following the formation of pinoresinol, a series of reductions occur, catalyzed by pinoresinol-lariciresinol reductases (PLRs) .[6][7] These enzymes typically catalyze two sequential reduction steps:

-

Pinoresinol is reduced to lariciresinol.

-

Lariciresinol is further reduced to secoisolariciresinol. The stereospecificity of PLRs is crucial in determining the downstream lignan products.[7]

-

-

Tailoring Steps: From the central intermediate secoisolariciresinol, a variety of tailoring enzymes, including dehydrogenases, hydroxylases, and methyltransferases, would be required to modify the lignan scaffold to produce the final structure of this compound. The exact sequence and nature of these enzymes for this compound biosynthesis have not yet been characterized.

Visualizing the Pathway

The following diagram illustrates the generalized biosynthetic pathway leading to the core lignan structure from which this compound is likely derived.

Caption: Generalized biosynthetic pathway of lignans, the proposed route for this compound.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the biosynthesis of this compound in Wikstroemia indica. Future research should focus on quantifying the levels of pathway intermediates and characterizing the kinetic properties of the involved enzymes. The table below is presented as a template for organizing such data once it becomes available.

| Intermediate/Enzyme | Concentration/Activity | Tissue/Subcellular Location | Method of Quantification | Reference |

| Coniferyl Alcohol | Data not available | Data not available | e.g., LC-MS/MS | N/A |

| Pinoresinol | Data not available | Data not available | e.g., LC-MS/MS | N/A |

| Lariciresinol | Data not available | Data not available | e.g., LC-MS/MS | N/A |

| Secoisolariciresinol | Data not available | Data not available | e.g., LC-MS/MS | N/A |

| This compound | Data not available | e.g., Roots, Stems | e.g., HPLC, LC-MS/MS | [8][9][10] |

| WiPAL | Data not available | Data not available | e.g., Enzyme Assay | N/A |

| WiDIR | Data not available | Data not available | e.g., Recombinant Protein Assay | N/A |

| WiPLR | Data not available | Data not available | e.g., Enzyme Assay | N/A |

Experimental Protocols

The elucidation of a biosynthetic pathway is a multi-faceted process that involves a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments that would be essential for investigating the biosynthesis of this compound in W. indica.

Identification of Candidate Genes

Objective: To identify genes from W. indica that are likely involved in the biosynthesis of this compound.

Methodology: Transcriptome Analysis

-

Plant Material: Collect various tissues from W. indica (e.g., roots, stems, leaves, flowers) where this compound is known to accumulate.

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

-

De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts de novo. Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to identify putative homologs of known lignan biosynthesis genes (e.g., PAL, C4H, 4CL, CCR, CAD, laccases, dirigent proteins, PLRs).

-

Differential Gene Expression Analysis: Compare the transcriptomes of tissues with high and low levels of this compound to identify genes whose expression correlates with this compound accumulation.

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of the candidate genes identified through transcriptome analysis.

Methodology: Heterologous Expression and Enzyme Assays

-

Cloning: Amplify the full-length coding sequences of the candidate genes from W. indica cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli, yeast, or insect cells) and induce protein expression.

-

Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

For Oxidative Coupling (Laccase + Dirigent Protein): Incubate the purified recombinant dirigent protein with coniferyl alcohol and a commercial laccase. Analyze the reaction products by HPLC or LC-MS to identify the stereoisomer of pinoresinol formed.

-

For Reductases (PLRs): Incubate the purified recombinant PLR with its putative substrate (e.g., pinoresinol or lariciresinol) and a cofactor (e.g., NADPH). Monitor the consumption of the substrate and the formation of the product over time using HPLC.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the characterized enzymes by performing enzyme assays at varying substrate concentrations.

In Vivo Pathway Elucidation

Objective: To confirm the involvement of specific genes in the biosynthesis of this compound within the plant.

Methodology: Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated Knockout

-

Construct Design: Design VIGS constructs or CRISPR/Cas9 guide RNAs targeting the candidate genes.

-

Plant Transformation: Introduce the constructs into W. indica plants (or a suitable model system) via Agrobacterium tumefaciens-mediated transformation.

-

Phenotypic and Metabolic Analysis:

-

Confirm the downregulation or knockout of the target gene using qRT-PCR or western blotting.

-

Quantify the levels of this compound and its proposed precursors in the genetically modified plants compared to wild-type controls using LC-MS/MS. A significant reduction in this compound accumulation upon silencing or knockout of a specific gene would provide strong evidence for its role in the pathway.

-

Experimental Workflow Diagram

Caption: A typical workflow for elucidating a plant biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Wikstroemia indica is proposed to follow the general lignan biosynthetic pathway, originating from the phenylpropanoid pathway and proceeding through key intermediates such as pinoresinol, lariciresinol, and secoisolariciresinol. While the specific enzymes responsible for the synthesis of this compound in this plant have yet to be identified and characterized, the framework presented in this guide provides a solid foundation for future research.

The next critical steps will involve the application of transcriptomics and functional genomics to identify the specific PAL, C4H, 4CL, CCR, CAD, laccase, dirigent protein, PLR, and tailoring enzymes from W. indica. Subsequent biochemical characterization of these enzymes will be essential to fully delineate the pathway and understand its regulation. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the heterologous production of this compound and its derivatives for pharmaceutical applications.

References

- 1. Bioactive components and pharmacological action of Wikstroemia indica (L.) C. A. Mey and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dirigent protein - Wikipedia [en.wikipedia.org]

- 5. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pinoresinol-lariciresinol reductases with different stereospecificity from Linum album and Linum usitatissimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lignans from the roots of Wikstroemia indica and their DPPH radical scavenging and nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lignans and neolignans from the twigs and leaves of Wikstroemia indica (L.) C.A. Mey. with their effects on LPS-induced IL-1β and IL-10 secretion in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lignans from the root of Wikstroemia indica and their cytotoxic activity against PANC-1 human pancreatic cancer cells [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Wikstrol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wikstrol A is a naturally occurring biflavonoid that has garnered scientific interest due to its potential biological activities. Isolated from the roots of Wikstroemia indica, this compound has been investigated for its antifungal, antimitotic, and anti-HIV-1 properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of its proposed mechanism of action through relevant signaling pathways.

Physical and Chemical Properties

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₀H₂₂O₁₀ | PubChem |

| Molecular Weight | 542.5 g/mol | PubChem |

| Appearance | Amorphous powder | Inferred from isolation protocols |

| Solubility | Soluble in DMSO, ethanol, and water (with heating or sonication) | Commercial supplier data |

| XLogP3 | 4.2 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 7 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 10 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

| Exact Mass | 542.121297 g/mol | PubChem (Computed) |

| Monoisotopic Mass | 542.121297 g/mol | PubChem (Computed) |

| Topological Polar Surface Area | 177 Ų | PubChem (Computed) |

| Heavy Atom Count | 40 | PubChem (Computed) |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]chromen-4-one | PubChem |

Note: Specific quantitative data for melting point, boiling point, and pKa for this compound are not widely reported in the available scientific literature.

Experimental Protocols

The isolation and characterization of this compound involve standard phytochemistry techniques. The following protocols are based on the methodologies described in the scientific literature for the extraction of bioactive compounds from Wikstroemia indica.[3]

Isolation of this compound from Wikstroemia indica

This protocol outlines the bioassay-guided fractionation used to isolate this compound.

1. Plant Material and Extraction:

- Dried and powdered roots of Wikstroemia indica are subjected to extraction with a suitable solvent, typically 75% ethanol, using a reflux apparatus.

- The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol.

- The bioactivity of each fraction is monitored, with the ethyl acetate fraction typically showing significant activity.

3. Chromatographic Separation:

- The active ethyl acetate fraction is subjected to column chromatography on silica gel.

- The column is eluted with a gradient of chloroform and methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

- Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation of this compound

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule.

-

2D-NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity of atoms within the molecule.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of this compound.

-

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information.

-

-

UV-Vis Spectroscopy:

-

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol) is recorded to identify the characteristic absorption maxima of the flavonoid chromophore.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Signaling Pathway and Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, studies on the closely related compound, Wikstrol B, provide strong evidence for the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway in its anti-HIV-1 activity. It is hypothesized that this compound may share a similar mechanism.

The NF-κB pathway is a crucial regulator of the immune response and plays a key role in the transcription of HIV-1 provirus. In latent HIV-1 infection, the viral promoter is in a repressed state. It is proposed that this compound, similar to Wikstrol B, can activate the NF-κB pathway, leading to the translocation of NF-κB transcription factors into the nucleus, where they can bind to the HIV-1 long terminal repeat (LTR) and initiate viral transcription. This "shock and kill" strategy aims to reactivate latent HIV, making the infected cells visible to the immune system for elimination.

Caption: Proposed activation of the NF-κB pathway by this compound.

Conclusion

This compound is a biflavonoid with demonstrated biological activities that warrant further investigation for its therapeutic potential. This guide has summarized the available physical and chemical properties, provided a detailed methodology for its isolation and characterization, and presented a plausible signaling pathway for its anti-HIV-1 activity based on current scientific understanding. As research progresses, a more complete profile of this compound will undoubtedly emerge, paving the way for its potential application in drug development.

References

Understanding the Antimitotic Activity of Wikstrol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wikstrol A, a biflavonoid isolated from the roots of Wikstroemia indica, has demonstrated notable biological activities, including antimitotic properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action as an antimitotic agent. The core focus is on its interaction with tubulin, the fundamental protein component of microtubules. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing antimitotic activity, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are interested in the therapeutic potential of microtubule-targeting agents.

Introduction

The mitotic spindle, a complex assembly of microtubules, plays a pivotal role in the segregation of chromosomes during cell division. Its dynamic nature, characterized by the rapid polymerization and depolymerization of tubulin subunits, makes it a prime target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can halt the cell cycle at mitosis, ultimately leading to apoptotic cell death in cancer cells.[1] this compound has emerged as a compound of interest due to its demonstrated ability to inhibit microtubule polymerization.[2][3] This guide delves into the specifics of this activity, providing both the foundational knowledge and the practical methodologies required for its further investigation.

Quantitative Data on Antimitotic Activity

To date, the primary quantitative measure of this compound's antimitotic activity stems from in vitro microtubule polymerization assays. The following table summarizes the reported inhibitory concentration.

| Compound | Assay | Target | IC50 (µM) | Source |

| This compound | Microtubule Polymerization Bioassay | Tubulin | 131 ± 3 | [2][3] |

IC50: The half-maximal inhibitory concentration.

Mechanism of Action: Inhibition of Tubulin Polymerization

The antimitotic activity of this compound is attributed to its ability to interfere with the assembly of microtubules.[2][3] By binding to tubulin, this compound disrupts the formation of the mitotic spindle, a critical structure for proper chromosome segregation during mitosis. This disruption leads to a mitotic arrest, where the cell is unable to proceed through the M phase of the cell cycle. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, resulting in programmed cell death.

The following diagram illustrates the proposed signaling pathway for this compound's antimitotic action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antimitotic activity of compounds like this compound.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound (or other test compounds) dissolved in DMSO

-

Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

96-well plates

Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 10% glycerol and 1 mM GTP.

-

Aliquot the tubulin solution into pre-warmed 96-well plate wells.

-

Add varying concentrations of this compound (and controls) to the wells. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance values against time to generate polymerization curves.

-

The IC50 value can be determined by plotting the rate of polymerization (or the endpoint absorbance) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells, revealing any morphological changes induced by the test compound.

Materials:

-

HeLa or other suitable cancer cell lines

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound (or other test compounds)

-

Fixation solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Wash the cells with PBS and fix them with the chosen fixation solution.

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.

-

Wash the cells with PBS and block with blocking buffer for 30-60 minutes at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium containing a nuclear counterstain.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

-

Cancer cell line of interest

-

This compound (or other test compounds)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

70% ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet.

-

Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

This compound (or other test compounds)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow

The following diagram outlines a general workflow for the investigation of a potential antimitotic agent like this compound.

Conclusion

This compound presents itself as a promising natural compound with antimitotic properties stemming from its ability to inhibit microtubule polymerization.[2][3] The data, though limited, provides a solid foundation for further investigation into its potential as an anticancer agent. The experimental protocols detailed in this guide offer a comprehensive framework for a more thorough characterization of this compound's cellular effects, including its impact on cell cycle progression and the induction of apoptosis. Future research should focus on elucidating the precise binding site of this compound on tubulin, expanding the evaluation to a broader range of cancer cell lines, and ultimately, assessing its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the therapeutic viability of this compound and its derivatives in the landscape of cancer chemotherapy.

References

Wikstrol A and its Role in HIV-1 Latency Reactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the role of Wikstrol A in the reactivation of latent HIV-1. However, significant research has been conducted on a closely related compound, Wikstrol B , isolated from the same plant species, Stellera chamaejasme. This technical guide will focus on the established role and mechanisms of Wikstrol B as a potent HIV-1 latency-reversing agent, providing a framework that may inform future research into this compound and other related compounds.

Introduction

The establishment of a latent reservoir of integrated HIV-1 provirus in resting CD4+ T cells is a major obstacle to curing HIV-1 infection. These latently infected cells are not targeted by current antiretroviral therapy (ART) and can reactivate, leading to viral rebound upon treatment interruption. The "shock and kill" strategy aims to eliminate this latent reservoir by using latency-reversing agents (LRAs) to reactivate viral gene expression, followed by clearance of the reactivated cells by the host immune system or viral cytopathic effects.

Wikstrol B, a flavonoid isolated from the medicinal plant Stellera chamaejasme, has emerged as a promising LRA.[1] This document provides a comprehensive overview of the current understanding of Wikstrol B's role in HIV-1 latency reactivation, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Quantitative Data on Wikstrol B

The efficacy and safety of an LRA are determined by its ability to reactivate latent HIV-1 at concentrations that are not toxic to host cells. The following tables summarize the key quantitative data for Wikstrol B.

Table 1: HIV-1 Latency Reactivation Efficacy of Wikstrol B

| Cell Model | Assay | EC50 (µM) | Positive Control | Reference |

| J-Lat A2 | p24 ELISA | 2.5 | Prostratin (0.5 µM) | [1] |

| Primary CD4+ T cells from healthy donors (ex vivo infected) | p24 ELISA | ~5.0 | Prostratin (0.5 µM) | [1] |

Table 2: Cytotoxicity of Wikstrol B

| Cell Line / Cells | Assay | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| J-Lat A2 | MTT Assay | > 40 | > 16 | [1] |

| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | > 40 | Not Applicable | [1] |

Mechanism of Action: The NF-κB Signaling Pathway

Wikstrol B reactivates latent HIV-1 transcription primarily through the modulation of the canonical NF-κB signaling pathway.[1] The HIV-1 long terminal repeat (LTR), which controls proviral gene expression, contains NF-κB binding sites that are crucial for transcriptional activation. In latently infected cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.

Wikstrol B treatment leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, bind to the HIV-1 LTR, and initiate viral transcription.[1]

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of Wikstrol B.

Cell Culture

-

J-Lat A2 Cells: This is a Jurkat T-cell line latently infected with an HIV-1 provirus that has a frameshift mutation in the env gene and expresses GFP as a reporter for LTR activation. These cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Primary CD4+ T Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+ T cells are then purified by negative selection using magnetic beads.

In Vitro HIV-1 Latency Reactivation Assays

The following workflow outlines the general procedure for assessing the latency-reversing activity of a compound.

-

p24 ELISA: The amount of HIV-1 p24 capsid protein released into the cell culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit. This is a measure of virion production.

-

Flow Cytometry: For reporter cell lines like J-Lat, the percentage of GFP-positive cells is determined by flow cytometry, indicating the proportion of cells in which the HIV-1 LTR has been activated.

Cytotoxicity Assay

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. Cells are incubated with various concentrations of Wikstrol B for a specified period, followed by the addition of MTT. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the concentration that reduces cell viability by 50% (CC50).

Western Blot Analysis

To confirm the mechanism of action, Western blotting is performed to detect changes in the levels of key proteins in the NF-κB pathway.

-

Cell Lysis: Cells treated with Wikstrol B are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated IκBα, total IκBα, and p65. A loading control such as GAPDH or β-actin is also used.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

Conclusion and Future Directions

Wikstrol B demonstrates significant potential as an HIV-1 latency-reversing agent by activating the NF-κB signaling pathway with minimal cytotoxicity at effective concentrations.[1] The detailed experimental protocols provided herein offer a standardized approach for the evaluation of this and other potential LRAs.

While no specific data is yet available for this compound, its structural similarity to Wikstrol B suggests it may possess similar biological activities. Future research should focus on:

-

Isolation and Characterization of this compound: Determining the precise structure and purity of this compound from Stellera chamaejasme.

-

Evaluation of HIV-1 Latency Reactivation: Assessing the efficacy of this compound in reactivating latent HIV-1 in various cell models.

-

Mechanism of Action Studies: Investigating the signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluating the safety and efficacy of both this compound and B in animal models of HIV-1 latency.

A deeper understanding of the structure-activity relationships of the Wikstrol family of compounds will be invaluable for the development of novel and more potent LRAs for a functional cure of HIV-1.

References

In Silico Exploration of Wikstrol A and Tubulin: A-Technical Guide for a Prospective Interaction

Disclaimer: This document outlines a prospective in silico modeling and experimental validation workflow for investigating the potential interaction between Wikstrol A and tubulin. As of the date of this publication, there is no direct scientific literature confirming this interaction. The methodologies and hypothetical data presented are based on established practices for studying small molecule-tubulin interactions and are intended to serve as a guide for future research.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them a well-established and highly attractive target for the development of anticancer therapeutics.[1] Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. These agents are broadly classified as microtubule stabilizing or destabilizing agents.[2]

This compound is a biflavonoid with the chemical formula C30H22O10. While its biological activities are not extensively characterized in publicly available literature, its polyphenolic structure is reminiscent of other flavonoid compounds that have been reported to interact with tubulin and affect microtubule polymerization.[3][4] This structural similarity provides a rationale for investigating a potential interaction between this compound and tubulin.

This technical guide provides a comprehensive framework for a computational and experimental investigation into the prospective binding of this compound to tubulin. It is designed for researchers in drug discovery and molecular modeling, offering detailed protocols for in silico analyses and subsequent experimental validation.

In Silico Modeling of this compound-Tubulin Interaction

A multi-step in silico approach is proposed to predict and characterize the potential binding of this compound to tubulin. This workflow is designed to generate testable hypotheses regarding the binding site, affinity, and mode of interaction.

Molecular Docking

Molecular docking simulations will be the initial step to predict the preferred binding site and conformation of this compound within the tubulin heterodimer. Given that many flavonoids and other natural product inhibitors bind at the colchicine site, this will be the primary target for docking studies.[5]

Table 1: Hypothetical Molecular Docking Parameters and Results

| Parameter | Value/Setting | Rationale |

| Protein Target | PDB ID: 1SA0 (Tubulin-Colchicine complex) | A well-characterized crystal structure of tubulin with a ligand in the colchicine binding site.[5] |

| Ligand Preparation | 3D structure of this compound (from PubChem CID: 5481857) with energy minimization. | To obtain a low-energy, stable conformation for docking. |

| Docking Software | AutoDock Vina, GOLD, or MOE | Industry-standard software with robust scoring functions for predicting binding affinity. |

| Search Space | A grid box encompassing the known colchicine binding site on β-tubulin. | To focus the docking simulation on the most probable binding pocket for a flavonoid-like molecule. |

| Scoring Function | Vina Score, GoldScore, or ASE Score | To estimate the binding free energy (in kcal/mol) and rank the predicted binding poses. |

| Hypothetical Result | Predicted Binding Affinity: -8.5 to -10.5 kcal/mol | This range is typical for small molecule inhibitors that bind to tubulin with micromolar affinity. |

| Hypothetical Key Interactions | Hydrogen bonds with Cys241, Leu255; Hydrophobic interactions with Val318, Ala316. | These are key residues within the colchicine binding site known to interact with various inhibitors. |

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted this compound-tubulin complex and to refine the binding pose, all-atom molecular dynamics (MD) simulations will be performed.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters

| Parameter | Value/Setting | Rationale |

| Software | GROMACS, AMBER, or NAMD | Widely used and validated software packages for biomolecular simulations.[6][7] |

| Force Field | CHARMM36m for protein, CGenFF for ligand | A modern and well-parameterized force field for proteins and small molecules. |

| Solvation | TIP3P water model in a cubic box with periodic boundary conditions. | To simulate the aqueous cellular environment. |

| Simulation Time | 100 ns | A sufficient timescale to assess the stability of the protein-ligand complex. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis. | To quantify the stability of the complex, identify flexible regions, and characterize key interactions over time. |

| Hypothetical Outcome | Stable RMSD of the complex, persistent hydrogen bonds with key residues. | Indicating a stable and specific binding interaction. |

Experimental Validation Protocols

The in silico predictions must be validated through in vitro biochemical and biophysical assays. The following are detailed protocols for key experiments to confirm the direct binding of this compound to tubulin and its effect on microtubule dynamics.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.

Methodology:

-

Reagents and Materials:

-

Lyophilized tubulin protein (>99% pure, from bovine brain)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control for stabilization)

-

Nocodazole (positive control for destabilization)

-

96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm.[8]

-

-

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the wells of a pre-warmed 96-well plate. Include wells with paclitaxel, nocodazole, and DMSO (vehicle control).

-

Initiate polymerization by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes.[8]

-

Plot the absorbance as a function of time to generate polymerization curves.

-

Table 3: Hypothetical Tubulin Polymerization Assay Results

| Compound | Concentration (µM) | Effect on Polymerization | IC50 / EC50 (µM) |

| This compound | 1 - 50 | Inhibition of polymerization | ~15 µM |

| Paclitaxel | 10 | Enhancement of polymerization | ~5 µM |

| Nocodazole | 10 | Inhibition of polymerization | ~2 µM |

| DMSO | 1% | No effect | N/A |

Competitive Colchicine Binding Assay

This assay determines if this compound binds to the colchicine binding site on tubulin.

Methodology:

-

Reagents and Materials:

-

Tubulin protein

-

[³H]-Colchicine (radiolabeled)

-

Unlabeled colchicine

-

This compound

-

DEAE-cellulose filter paper

-

Scintillation counter

-

-

Procedure:

-

Incubate a fixed concentration of tubulin with a fixed concentration of [³H]-colchicine in the presence of increasing concentrations of this compound or unlabeled colchicine (as a positive control).

-

After incubation, separate the protein-bound [³H]-colchicine from the unbound ligand by filtering the reaction mixture through DEAE-cellulose filter paper.

-

Wash the filters to remove any non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The displacement of [³H]-colchicine by this compound will result in a decrease in the measured radioactivity.

-

Surface Plasmon Resonance (SPR)

SPR can be used to determine the binding kinetics and affinity of the this compound-tubulin interaction in real-time.

Methodology:

-

Instrumentation and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Tubulin protein

-

This compound

-

Running buffer

-

-

Procedure:

-

Immobilize tubulin onto the surface of the sensor chip.

-

Inject a series of concentrations of this compound over the chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

-

Fit the resulting sensorgrams to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Table 4: Hypothetical SPR Binding Data for this compound and Tubulin

| Analyte | ka (1/Ms) | kd (1/s) | KD (µM) |

| This compound | 1.5 x 10⁴ | 2.0 x 10⁻² | 13.3 |

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed workflows and interactions.

Caption: Proposed in silico workflow for studying this compound-tubulin interaction.

Caption: Hypothetical effect of this compound on microtubule dynamics.

Caption: Proposed experimental workflow for validating this compound-tubulin interaction.

Conclusion

While there is currently no direct evidence for the interaction of this compound with tubulin, its flavonoid-like structure provides a compelling rationale for investigation. The in silico and experimental workflows detailed in this guide offer a robust framework for exploring this potential interaction. The hypothetical data presented in the tables serves as a benchmark for what might be expected if this compound does indeed act as a microtubule-destabilizing agent. Successful validation of this hypothesis could establish this compound as a novel scaffold for the development of new anticancer therapeutics targeting the tubulin cytoskeleton.

References

- 1. An overview on anti-tubulin agents for the treatment of lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel flavonoid derivatives targeting VEGFR2 and tubulin with potent anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perturbation of microtubule polymerization by quercetin through tubulin binding: a novel mechanism of its antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

Preclinical Pharmacokinetic Profile of Stanozolol: An In-Depth Technical Guide

Disclaimer: Initial searches for "Wikstrol A" did not yield specific pharmacokinetic data. Based on the similarity in nomenclature with the well-known anabolic steroid stanozolol (marketed as Winstrol®), this guide provides a summary of the available preclinical pharmacokinetic data for stanozolol. It is presumed that the intended subject of this guide is stanozolol.

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is used in veterinary medicine to promote appetite, weight gain, and red blood cell production. This technical guide summarizes the currently available preclinical pharmacokinetic data for stanozolol in various animal models, details the experimental methodologies employed in these studies, and provides visualizations of key experimental workflows. The information is intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Data

The preclinical pharmacokinetic parameters for stanozolol have been evaluated in several species. The following tables summarize the key findings from studies conducted in horses, rats, and dogs.

Table 1: Pharmacokinetic Parameters of Stanozolol in Horses (Intramuscular Administration)

| Parameter | Value | Units | Study Reference |

| Dose | 0.55 | mg/kg | [1][2] |

| Cmax | 4118.2 | pg/mL | [1][2] |

| t½e | 82.1 | hours | [1][2] |

| AUC | 700.1 | ng·h/mL | [1][2] |

Table 2: Stanozolol and Metabolite Concentrations in Rats (Intraperitoneal Administration)

Data represents average concentrations after six consecutive daily doses of 5.0 mg/kg.

| Analyte | Matrix | Average Concentration (± SD) | Units | Study Reference |

| Stanozolol | Serum | 7.75 ± 3.58 | ng/mL | [3][4] |

| 3'-hydroxystanozolol | Serum | 7.16 ± 1.97 | ng/mL | [3][4] |

| Stanozolol | Urine | 4.34 ± 6.54 | ng/mL | [3][4] |

| 3'-hydroxystanozolol | Urine | 9.39 ± 7.42 | ng/mL | [3][4] |

| Stanozolol | Hair | 70.18 ± 22.32 | pg/mg | [3][4] |

| 3'-hydroxystanozolol | Hair | 13.01 ± 3.43 | pg/mg | [3][4] |

Table 3: Dosing Regimens for Stanozolol in Canine Studies

| Administration Route | Dose | Dosing Frequency | Duration | Study Focus | Study Reference |

| Oral | 2 mg/dog | Twice daily | 25 days | Nitrogen Retention | [5][6] |

| Intramuscular | 25 mg/dog | Weekly | 4 weeks | Nitrogen Retention | [5][6] |

| Intramuscular | 50 mg/dog | Once a week | 6 weeks | Erythropoietin and Testosterone Levels | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic studies. The following sections describe the methodologies used in the cited preclinical studies of stanozolol.

Study in Horses (Intramuscular Administration)

-

Animal Model: Horses (specific breed and sex not detailed in the abstract).

-

Drug Administration: A single intramuscular injection of stanozolol at a dose of 0.55 mg/kg. The formulation of the injection is not specified.

-

Sample Collection: Plasma samples were collected over a period of 64 days. The exact time points for sample collection are not provided in the abstract.

-

Analytical Method: Plasma concentrations of stanozolol were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The limit of detection for the assay was 25 pg/mL.[1][2]

Study in Rats (Intraperitoneal Administration)

-

Animal Model: Five brown Norway rats.

-

Drug Administration: Intraperitoneal injection of stanozolol at a dose of 5.0 mg/kg/day for six consecutive days.

-

Sample Collection: Hair, urine, and serum samples were collected for analysis.

-

Analytical Method: Stanozolol and its major metabolite, 3'-hydroxystanozolol, were determined using a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]

-

Sample Preparation: Liquid-liquid extraction was performed on urine and serum samples.

-

Instrumentation: An Agilent 1260 infinity LC system coupled to a 6430 triple quadrupole mass spectrometer was used.

-

Lower Limit of Quantification (LLOQ):

-

Study in Dogs (Oral and Intramuscular Administration)

-

Animal Model: Ten healthy, intact, adult male sled dogs.

-

Drug Administration:

-

Oral Group (n=5): Stanozolol tablets (2 mg/dog) administered twice daily for 25 days.

-

Intramuscular Group (n=5): An intramuscular injection of 25 mg of stanozolol administered on days 7, 14, 21, and 28.

-

-

Sample Collection: Urine was collected by catheterization three times daily for three consecutive days before and after the treatment period.

-

Analytical Method: The study focused on nitrogen retention, and the abstract does not detail the analytical method for stanozolol concentration. High-resolution mass spectrometry was used to determine ¹⁵N-urea enrichment in the urine.[5][6]

Visualizations

Experimental Workflow for Stanozolol Pharmacokinetic Study in Rats

Caption: Workflow of the preclinical pharmacokinetic study of stanozolol in rats.

General Workflow for Bioanalytical Method

References

- 1. Pharmacokinetics of boldenone and stanozolol and the results of quantification of anabolic and androgenic steroids in race horses and nonrace horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of stanozolol and 3′-hydroxystanozolol in rat hair, urine and serum using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The effect of stanozolol on 15nitrogen retention in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Total Synthesis of Wikstrol A: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed account of the first total synthesis of Wikstrol A, a biflavonoid with noted anti-HIV activity.[1] The synthetic strategy, as reported by Lu et al., employs a series of key reactions including an aldol reaction, Sharpless asymmetric dihydroxylation, regioselective iodination, Sonogashira coupling, and a rhodium-catalyzed oxidative coupling to construct the complex architecture of the natural product.[2][3] This application note presents the detailed experimental protocols for these key transformations, summarizes the quantitative data in tabular format for clarity, and includes a visual representation of the synthetic workflow to guide researchers in the replication and potential optimization of this synthesis for drug development and further biological studies.

Introduction

This compound is a naturally occurring biflavonoid that has garnered interest due to its biological activity, particularly as an inhibitor of HIV replication.[1] The complex structure, characterized by a unique linkage between two flavonoid moieties, presents a significant synthetic challenge. The successful total synthesis of this compound not only confirms its structure but also provides a pathway for the synthesis of analogs for structure-activity relationship (SAR) studies, which are crucial for the development of new therapeutic agents. This protocol outlines the key steps of the first reported total synthesis of this compound.[2][3]

Overall Synthetic Strategy

The total synthesis of this compound is a convergent process that involves the preparation of two key flavonoid intermediates followed by their strategic coupling. The key reactions employed are robust and well-established, allowing for the efficient construction of the target molecule.[2][3]

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are based on the key steps described in the first total synthesis of this compound.[2][3]

Aldol Reaction for Chalcone Formation

This initial step involves the condensation of an appropriate acetophenone and benzaldehyde to form the chalcone backbone.

-

Reaction: To a solution of the substituted acetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol at room temperature, an aqueous solution of potassium hydroxide (50%) is added dropwise.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from ethanol to afford the desired chalcone.

Sharpless Asymmetric Dihydroxylation

This key step introduces chirality into the molecule with high enantioselectivity.

-

Reaction: To a solution of the chalcone (1.0 eq) in a t-BuOH/H₂O (1:1) mixture, AD-mix-β (1.4 g/mmol of olefin) and methanesulfonamide (1.1 eq) are added. The mixture is stirred vigorously at 0 °C.

-

Monitoring: The reaction is monitored by TLC.

-

Work-up: Once the reaction is complete, sodium sulfite (1.5 g/mmol of olefin) is added, and the mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude diol is purified by flash column chromatography on silica gel.

Regioselective Iodination

This step prepares one of the flavonoid intermediates for subsequent coupling reactions.

-

Reaction: To a solution of the flavonoid intermediate (1.0 eq) in a suitable solvent, N-iodosuccinimide (NIS) (1.1 eq) is added in portions at 0 °C.

-

Monitoring: The reaction progress is monitored by TLC.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The iodinated product is purified by column chromatography.

Sonogashira Coupling

This cross-coupling reaction links the two key flavonoid intermediates.

-

Reaction: A mixture of the iodinated flavonoid (1.0 eq), the terminal alkyne-containing flavonoid (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in a degassed solvent system of triethylamine and THF is stirred under an inert atmosphere at room temperature.

-

Monitoring: The reaction is monitored by TLC.

-

Work-up: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in an organic solvent and washed with water and brine.

-

Purification: The coupled product is purified by flash column chromatography.

Rhodium-Catalyzed Oxidative Coupling

The final key step to construct the characteristic linkage of this compound.

-

Reaction: The Sonogashira coupling product (1.0 eq) is dissolved in a suitable solvent, and a rhodium catalyst, such as [Rh(cod)₂]BF₄, is added. The reaction is carried out under an oxidative atmosphere (e.g., air or oxygen).

-

Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The final product, this compound, is purified by preparative HPLC to yield the pure natural product.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of this compound.[2][3]

| Step | Reaction | Yield (%) |

| 1 | Aldol Reaction | 85-95 |

| 2 | Sharpless Asymmetric Dihydroxylation | ~83 (ee) |

| 3 | Regioselective Iodination | 70-80 |

| 4 | Sonogashira Coupling | 60-70 |

| 5 | Rhodium-Catalyzed Oxidative Coupling | 40-50 |

Signaling Pathway and Biological Activity

This compound has been identified as an anti-HIV agent.[1] Its mechanism of action is of significant interest for the development of novel antiretroviral therapies. While the precise signaling pathway of its anti-HIV activity is a subject of ongoing research, flavonoids are known to interact with various cellular targets. The diagram below illustrates a generalized view of potential viral and cellular targets for anti-HIV compounds.

Caption: Potential inhibition points of the HIV lifecycle by this compound.

Conclusion

The total synthesis of this compound has been successfully achieved through a convergent and efficient strategy. The detailed protocols and data presented in this application note provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The availability of a robust synthetic route will facilitate the production of this compound and its analogs for further investigation into their therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Wikstrol A

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Wikstrol A in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy over a specified concentration range. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a novel synthetic compound with significant therapeutic potential. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring product quality, stability, and proper dosage in formulations.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug compounds.[3] This document provides a comprehensive protocol for the determination of this compound using a reversed-phase HPLC-UV method, which is a common and effective approach for the analysis of pharmaceutical compounds.[4][5]

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure water.

-

Reagents: Formic acid (analytical grade).

-

Standard: this compound reference standard of known purity.

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Table 1: Optimized HPLC Conditions for this compound Analysis

Protocols

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Weighing: Weigh and finely powder 20 tablets.

-

Extraction: Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes.

-

Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.

-

Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to established guidelines to ensure its suitability for its intended purpose.[6][7] The validation parameters assessed included linearity, precision, accuracy, and limit of detection (LOD) and limit of quantification (LOQ).[1]

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 10 | 151,987 |

| 25 | 378,456 |

| 50 | 755,123 |

| 100 | 1,510,567 |